Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate typically involves multi-step reactionsThe final step involves the esterification of the piperidine-4-carboxylate moiety using ethyl alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Quinazoline derivatives: Compounds with the quinazoline core structure are known for their anticancer properties.
Piperidine derivatives: These compounds are widely studied for their pharmacological activities.
Properties
Molecular Formula |
C26H27N5O4S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
ethyl 1-[2-(2-ethylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H27N5O4S/c1-3-16-7-5-6-8-20(16)27-25-29-31-23(33)19-10-9-18(15-21(19)28-26(31)36-25)22(32)30-13-11-17(12-14-30)24(34)35-4-2/h5-10,15,17H,3-4,11-14H2,1-2H3,(H,27,29) |
InChI Key |
WILZXQASMITKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)N5CCC(CC5)C(=O)OCC)N=C3S2 |
Origin of Product |
United States |
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